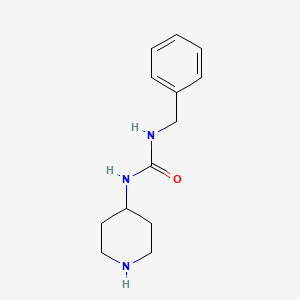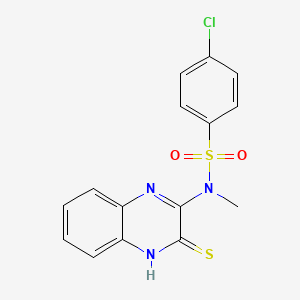
N-(2-methylbenzyl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylbenzyl)alanine, also known as N-(2-methylphenethyl)alanine, is a non-proteinogenic amino acid that belongs to the class of alpha-amino acids. It is a chiral compound with two enantiomers, D and L, and is commonly abbreviated as MPEA. MPEA has gained significant attention in recent years due to its potential therapeutic applications, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of MPEA is not fully understood, but it is believed to act as a dopamine D2 receptor agonist. This activation of the D2 receptor can lead to increased dopamine release in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MPEA has been shown to have various biochemical and physiological effects. Studies have demonstrated that MPEA can increase dopamine release in the brain, which may contribute to its therapeutic effects. Additionally, MPEA has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of using MPEA in lab experiments is its potential therapeutic applications in the field of neuroscience. However, a limitation of using MPEA is its limited availability and high cost, which may make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on MPEA. One area of interest is the development of more efficient and cost-effective methods for synthesizing MPEA. Additionally, further research is needed to fully understand the mechanism of action of MPEA and its potential therapeutic applications in the treatment of neurological disorders. Finally, studies are needed to investigate the safety and efficacy of MPEA in human clinical trials.
Synthesis Methods
MPEA can be synthesized using various methods, including the Strecker synthesis, reductive amination, and asymmetric synthesis. The most commonly used method for synthesizing MPEA is the Strecker synthesis, which involves the reaction of 2-methylbenzylamine with cyanide and ammonium chloride in the presence of an aldehyde.
Scientific Research Applications
MPEA has been studied extensively for its potential therapeutic applications in the field of neuroscience. Studies have shown that MPEA can act as a selective dopamine D2 receptor agonist, which may have implications for the treatment of various neurological disorders, including Parkinson's disease and schizophrenia. Additionally, MPEA has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
properties
IUPAC Name |
2-[(2-methylphenyl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-3-4-6-10(8)7-12-9(2)11(13)14/h3-6,9,12H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPYJZDWLPIASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzyl)alanine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



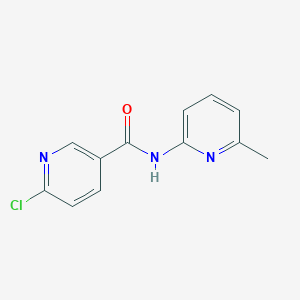
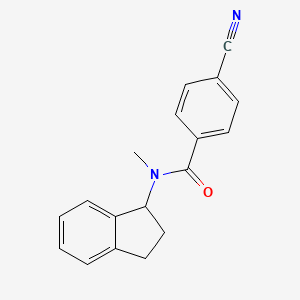
![1-ethyl-3-[4-[6-(ethylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458221.png)
![4-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458239.png)
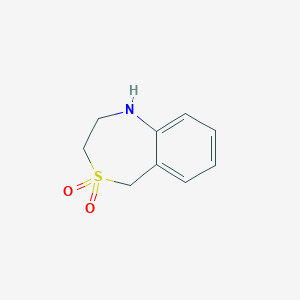
![11-(3,5-dimethylphenyl)-3-(prop-2-en-1-yl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458246.png)
![(5E)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7458247.png)

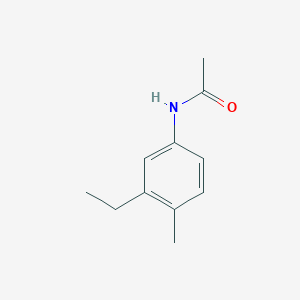
methanone](/img/structure/B7458275.png)
